molecular formula C12H17ClN2 B3332280 (4-Chlorophenyl)(piperidin-4-yl)methanamine CAS No. 885595-64-2

(4-Chlorophenyl)(piperidin-4-yl)methanamine

Cat. No.: B3332280
CAS No.: 885595-64-2
M. Wt: 224.73 g/mol
InChI Key: YNSGRFYZQZHFHA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(piperidin-4-yl)methanamine is an organic compound that belongs to the class of phenylpiperidines This compound consists of a piperidine ring bound to a phenyl group with a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-chlorobenzaldehyde is converted to an amine group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenylpiperidines with different functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chlorophenyl)(piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound may influence signaling pathways by binding to receptors and altering their conformation, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(phenyl)methanamine: Similar structure but lacks the piperidine ring.

    (4-Chlorophenyl)(piperidin-4-yl)methanol: Contains a hydroxyl group instead of an amine group.

    (4-Chlorophenyl)(piperidin-4-yl)ethanone: Contains a ketone group instead of an amine group.

Uniqueness

(4-Chlorophenyl)(piperidin-4-yl)methanamine is unique due to its specific combination of a piperidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with a variety of molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-piperidin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGRFYZQZHFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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